(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester
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Overview
Description
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester: is a synthetic organic compound with a complex molecular structure It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its benzyl carbamate (Cbz) protecting group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4,4-dimethyl-pyrrolidine-2-carboxylic acid as the starting material.
Protection: The carboxylic acid group is protected using a benzyl carbamate (Cbz) group to form 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid .
Esterification: The protected acid is then esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to yield the final product, This compound .
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. The process may include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed to convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles (e.g., amines, alcohols) and conditions (e.g., polar aprotic solvents) are used.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives of the pyrrolidine ring.
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the final drug product derived from this compound.
Comparison with Similar Compounds
(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester: can be compared to other similar compounds, such as:
(S)-Tetrahydrofuran-2-carboxylic acid methyl ester: Both compounds share a similar ester functional group but differ in their ring structures.
Other Cbz-protected amino acids: These compounds also have benzyl carbamate protecting groups but differ in their core structures.
Uniqueness: The uniqueness of This compound lies in its specific structural features, which make it suitable for certain synthetic applications and research purposes.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2)9-13(14(18)20-3)17(11-16)15(19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKLTGOHIRFVHG-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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